12-Methoxy-12-oxododecanoic acid

Description

Properties

IUPAC Name |

12-methoxy-12-oxododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGGDLIBDASKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282966 | |

| Record name | Dodecanedioic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3903-40-0 | |

| Record name | 3903-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanedioic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanedioic acid monomethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 12-Methoxy-12-oxododecanoic Acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 12-Methoxy-12-oxododecanoic acid, a bifunctional organic molecule of significant interest to researchers in polymer chemistry, organic synthesis, and materials science. This document moves beyond a simple data sheet to offer field-proven insights into its synthesis, characterization, and application, grounded in established chemical principles.

Introduction and Core Chemical Identity

This compound, also widely known as dodecanedioic acid monomethyl ester, is a C13 linear aliphatic chain possessing two distinct terminal functional groups: a carboxylic acid and a methyl ester.[1][2][3] This structural dichotomy is the cornerstone of its utility, enabling selective, stepwise chemical transformations. It serves as a versatile building block or linker molecule in the synthesis of more complex structures such as specialty polyamides, polyesters, and other functional materials.[2][4][5]

The CAS Registry Number for this compound is 3903-40-0.[1][6][7][8] Its IUPAC name is this compound.[6][9][][11]

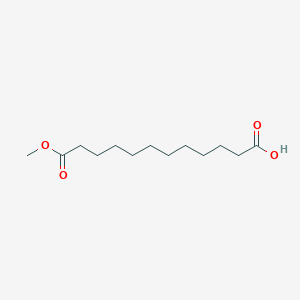

Caption: Chemical Structure of this compound.

Physicochemical and Safety Properties

A thorough understanding of the compound's properties is critical for experimental design, handling, and storage.

Physicochemical Data

The key properties of this compound are summarized below. This data is aggregated from multiple commercial suppliers and databases. [1][4][6][8][9]

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₃H₂₄O₄ | [1][2][4][8] |

| Molecular Weight | 244.33 g/mol | [1][6][8][12] |

| Appearance | White to light yellow solid, powder, or crystals | [1][7][8] |

| Melting Point | 50 - 55 °C | [1] |

| Boiling Point | 170 °C @ 3 Torr | [1][4] |

| Density (Predicted) | ~1.012 g/cm³ | [1][4][9] |

| Solubility | Slightly soluble in heated DMSO and Methanol | [1] |

| Storage | Room temperature, sealed in a dry environment | [1][7][8][13] |

| InChIKey | REGGDLIBDASKGE-UHFFFAOYSA-N | [1][6][7] |

| SMILES | COC(=O)CCCCCCCCCCC(=O)O | [1][9][13]|

Safety and Handling

As a laboratory chemical, this compound requires careful handling. The Globally Harmonized System (GHS) classifications are outlined below.

-

Signal Word: Warning [6][7][8][13]

GHS Pictogram Hazard Class Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed [6][8]| | | Skin irritation (Category 2) | H315: Causes skin irritation [6][8]| | | Eye irritation (Category 2A) | H319: Causes serious eye irritation [6][8]| | | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation [6][8]|

Expert Insight: The hazard profile necessitates the use of standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols. [6][13]

Synthesis and Purification

The synthesis of this compound from its parent diacid, dodecanedioic acid, is a common objective. The primary challenge is achieving high selectivity for the mono-esterification product over the dimethyl ester by-product. While methods like using diazomethane on an alumina support exist, a classic, robust, and scalable approach involves the selective precipitation of the mono-ester's barium salt. [4][6]

Causality of the Chosen Method

The selected protocol, adapted from a procedure in Organic Syntheses, leverages the differential solubility between the barium salt of the monomethyl ester (mono-salt) and the barium salt of the unreacted diacid (di-salt) in methanol. [4]The di-salt is significantly less soluble and precipitates readily, while the mono-salt remains in solution. This difference allows for a clean separation. Subsequently, the mono-salt is precipitated, isolated, and then acidified to yield the pure monomethyl ester. This method avoids the need for challenging fractional distillation of high-boiling point compounds, which can lead to disproportionation of the desired product back into starting material and diester. [4]

Caption: Synthesis and Purification Workflow via Barium Salt Precipitation.

Step-by-Step Synthesis Protocol

This protocol is adapted for the synthesis of this compound from dodecanedioic acid. [4]

-

Esterification:

-

In a round-bottom flask equipped with a reflux condenser, combine dodecanedioic acid (1.0 eq), methanol (approx. 3.5 mL per gram of diacid), and concentrated sulfuric acid (catalytic, approx. 0.35 mL per gram of diacid).

-

Heat the mixture to reflux and maintain for 2 hours.

-

Allow the mixture to cool to room temperature. It now contains unreacted diacid, the desired monomethyl ester, and the dimethyl ester by-product.

-

-

Initial Separation:

-

Dilute the reaction mixture with 3 volumes of water and extract with two portions of benzene or another suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and wash successively with water, 5% aqueous sodium carbonate solution (to remove most of the sulfuric acid), and a final portion of water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield a crude mixture of acids and esters.

-

-

Selective Salt Precipitation:

-

Dissolve the crude residue in anhydrous methanol.

-

Slowly add a standardized ~1.0 N solution of barium hydroxide in anhydrous methanol (approx. 0.55 equivalents relative to the starting diacid).

-

The barium salt of the unreacted dodecanedioic acid will precipitate. Filter this solid and discard.

-

Allow the filtrate, which contains the soluble barium salt of the monomethyl ester, to stand at room temperature for at least 17 hours. The desired salt will slowly precipitate.

-

-

Isolation and Final Product Generation:

-

Collect the precipitated barium monomethyl ester salt by suction filtration and wash with a small amount of cold methanol.

-

Suspend the moist salt in a separatory funnel containing diethyl ether (or other suitable solvent) and 4N hydrochloric acid.

-

Shake the funnel vigorously until all the solid has dissolved. The carboxylic acid will be protonated and move into the ether layer.

-

Separate the ether layer, wash with water, dry over anhydrous sodium sulfate, and filter.

-

Remove the ether under reduced pressure to yield the final product, this compound, as a white solid. Purity can be assessed by melting point and the analytical techniques described below.

-

Analytical Characterization

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -OCH₃ (ester) | ~3.67 ppm (singlet, 3H) | Protons of a methyl ester are deshielded by the adjacent oxygen. |

| -CH₂ -COOCH₃ | ~2.30 ppm (triplet, 2H) | Methylene protons alpha to an ester carbonyl. | |

| -CH₂ -COOH | ~2.35 ppm (triplet, 2H) | Methylene protons alpha to a carboxylic acid carbonyl. | |

| -(CH₂ )₈- | ~1.2-1.6 ppm (multiplet, 16H) | Protons of the long, central alkyl chain. | |

| -COOH | ~10-12 ppm (broad singlet, 1H) | Acidic proton, often broad and concentration-dependent. | |

| ¹³C NMR | -C OOH | ~180 ppm | Carbonyl carbon of a carboxylic acid. |

| -C OOCH₃ | ~174 ppm | Carbonyl carbon of a methyl ester. | |

| -OC H₃ | ~51 ppm | Methyl carbon of the ester group. | |

| -C H₂-COOH | ~34 ppm | Carbon alpha to the carboxylic acid. | |

| -C H₂-COOCH₃ | ~34 ppm | Carbon alpha to the ester. | |

| -(C H₂)₈- | ~25-30 ppm | Carbons of the long alkyl chain. | |

| FT-IR | O-H stretch (acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer. |

| C-H stretch (alkane) | 2850-2960 cm⁻¹ (strong, sharp) | Aliphatic C-H stretching vibrations. | |

| C=O stretch (ester) | ~1740 cm⁻¹ (strong, sharp) | Carbonyl stretch of the saturated methyl ester. | |

| C=O stretch (acid) | ~1710 cm⁻¹ (strong, sharp) | Carbonyl stretch of the saturated carboxylic acid. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 244 | The mass of the intact molecule. |

| Fragments | m/z = 213 ([M-OCH₃]⁺) | Loss of the methoxy radical is a common fragmentation for methyl esters. | |

| m/z = 199 ([M-COOH]⁺) | Loss of the carboxyl radical. |

Applications and Role as a Bifunctional Linker

The primary value of this compound lies in its bifunctional nature, which allows it to act as a versatile linker in organic synthesis. The ester and carboxylic acid groups exhibit orthogonal reactivity, meaning one can be chemically modified while the other remains protected.

-

Polymer Chemistry: It is a precursor for specialty polymers. For example, the carboxylic acid can be activated and reacted with a diamine to form an amide bond, and this process can be repeated after deprotection/hydrolysis of the ester to build polyamide chains. []* Specialty Chemicals: It is used as a modifier for saturated polyesters and as a raw material for specific polyurethanes. [4][5]* Organic Synthesis: The molecule can be used to introduce a C12 spacer with reactive handles at both ends. For instance, the carboxylic acid can be reduced to an alcohol, converted to an amine, or coupled to another molecule, all while the methyl ester serves as a protecting group for the other terminus.

Caption: Orthogonal Reactivity of this compound.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the precise construction of complex molecular architectures. Its value is derived from its linear C12 backbone and, most importantly, its orthogonal terminal functionalities. A mastery of its synthesis via selective precipitation and a thorough understanding of its spectral characteristics are essential for any researcher aiming to leverage its unique properties in the development of novel polymers, functional materials, and specialty organic compounds.

References

-

Wang, L., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Royal Society of Chemistry. [Link]

-

Durham, L. J., McLeod, D. J., & Cason, J. Methyl hydrogen hendecanedioate. Organic Syntheses, Coll. Vol. 4, p.635 (1963); Vol. 38, p.63 (1958). [Link]

-

Ogata, Y., & Ogihara, K. (1987). Selective Monoesterification of Dicarboxylic Acids on Alumina. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry. [Link]

-

The Good Scents Company. dodecanedioic acid, 693-23-2. [Link]

-

ChemBK. This compound. [Link]

-

NIST. Methyl stearate - IR Spectrum. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 3903-40-0|this compound|BLD Pharm [bldpharm.com]

- 3. dodecanedioic acid, 693-23-2 [thegoodscentscompany.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chembk.com [chembk.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Dodecanedioic acid(693-23-2) 13C NMR spectrum [chemicalbook.com]

- 8. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 12,12-Dimethoxydodecanoic acid, methyl ester [webbook.nist.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. EP2407444A2 - Process for the preparation of dodecanedioic acid - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Dodecanedioic Acid Monomethyl Ester

Abstract

Dodecanedioic acid monomethyl ester is a valuable chemical intermediate with applications in the synthesis of polymers, plasticizers, lubricants, and pharmaceuticals. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective chemical modifications, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the primary synthesis pathways for dodecanedioic acid monomethyl ester, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The guide delves into the core principles of each synthetic route, offering detailed, field-proven experimental protocols and an analysis of the causal factors influencing reaction outcomes.

Introduction: The Significance of a Bifunctional Building Block

Dodecanedioic acid (DDDA) is a C12 α,ω-dicarboxylic acid that serves as a monomer for various polymers, including nylon 6,12. The selective monofunctionalization of this symmetrical diacid to its monomethyl ester unlocks a broader range of synthetic possibilities. The remaining free carboxylic acid group can undergo further reactions, such as amidation or reduction, while the ester group can be hydrolyzed or transesterified. This controlled reactivity is crucial in the multi-step synthesis of complex molecules.

This guide will explore three primary pathways for the synthesis of dodecanedioic acid monomethyl ester:

-

Pathway 1: Selective Heterogeneous Catalytic Esterification - A direct and environmentally conscious approach.

-

Pathway 2: Partial Hydrolysis of Dimethyl Dodecanedioate - A classical and widely applicable method.

-

Pathway 3: Lipase-Catalyzed Green Synthesis - An enzymatic route offering high selectivity and mild reaction conditions.

Each section will provide a detailed mechanistic overview, a step-by-step experimental protocol, and a discussion of the critical parameters that ensure a self-validating and reproducible synthesis.

Pathway 1: Selective Heterogeneous Catalytic Esterification

Direct esterification of a dicarboxylic acid to its monoester presents a significant challenge due to the statistical probability of forming the diester. However, the use of heterogeneous catalysts with tailored acidic and basic sites can achieve high selectivity for the desired monoester.

Mechanism: The Role of Bifunctional Catalysis

A bifunctional alumina catalyst can selectively catalyze the monomethyl esterification of dodecanedioic acid. The proposed mechanism involves the adsorption of the dicarboxylic acid onto the alumina surface. The balanced acidity and basicity of the catalyst are believed to play a crucial role in orienting the adsorbed molecule, making one carboxylic acid group more accessible to methanol for esterification while the other remains bound to the surface. This controlled interaction prevents the second esterification from occurring, leading to a high yield of the monomethyl ester.

Diagram 1: Proposed Mechanism of Selective Monoesterification on Alumina

Caption: Adsorption and selective esterification of one carboxyl group.

Experimental Protocol: Heterogeneous Catalysis with Alumina

This protocol is adapted from a reported environmentally friendly procedure for the selective monomethyl esterification of linear dicarboxylic acids.

Materials:

-

Dodecanedioic acid (5 mmol, 1150 mg)

-

Methanol (10 ml, 50 equiv.)

-

Acidic Alumina (heterogeneous catalyst, 250 mg)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add dodecanedioic acid and the acidic alumina catalyst.

-

Add methanol to the flask.

-

Equip the flask with a magnetic stir bar and a reflux condenser.

-

Stir the reaction mixture at room temperature for 48 hours.

-

After the reaction is complete, filter the catalyst from the reaction mixture.

-

Evaporate the methanol under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography or recrystallization.

Data Summary:

| Parameter | Value | Reference |

| Reactant | Dodecanedioic Acid | |

| Reagent | Methanol | |

| Catalyst | Acidic Alumina | |

| Reaction Time | 48 hours | |

| Temperature | Room Temperature | |

| Yield | 40% |

Pathway 2: Partial Hydrolysis of Dimethyl Dodecanedioate

A well-established method for the synthesis of monoesters of dicarboxylic acids is the partial saponification of the corresponding diester. This method relies on the statistical hydrolysis of one of the two ester groups.

Mechanism: Base-Mediated Saponification

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks one of the carbonyl carbons of the dimethyl dodecanedioate, forming a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide ion to form the carboxylate salt of the monomethyl ester. Subsequent acidification protonates the carboxylate to yield the final product. Controlling the stoichiometry of the base is critical to favor mono-hydrolysis.

Diagram 2: Partial Hydrolysis of Dimethyl Dodecanedioate

Caption: Base-catalyzed hydrolysis of one ester group.

Experimental Protocol: Partial Saponification

This is a general protocol based on standard laboratory procedures for partial ester hydrolysis.

Materials:

-

Dimethyl dodecanedioate (10 mmol)

-

Potassium hydroxide (or Sodium hydroxide) (10 mmol)

-

Methanol

-

Water

-

Hydrochloric acid (1 M)

-

Diethyl ether (for extraction)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve dimethyl dodecanedioate in methanol in a round-bottom flask.

-

In a separate beaker, dissolve the stoichiometric amount of potassium hydroxide in a minimal amount of water and add it to the methanolic solution of the diester.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction has reached the desired conversion (a balance between starting material, monoester, and diacid), quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous solution with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of starting material, monoester, and diacid, can be purified by column chromatography.

Pathway 3: Lipase-Catalyzed Green Synthesis

Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. Lipases, in particular, are effective catalysts for esterification reactions under mild conditions.

Mechanism: Enzyme-Mediated Esterification

Lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The carboxylic acid substrate binds to the active site of the lipase, and a serine residue in the active site attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate. This intermediate then releases a water molecule to form the acyl-enzyme complex. Subsequently, the alcohol (methanol) binds to the active site and attacks the acyl-enzyme intermediate, leading to the formation of the ester and regeneration of the enzyme. The selectivity for monoesterification can be influenced by the enzyme's substrate specificity and reaction conditions.

Diagram 3: Lipase-Catalyzed Monoesterification

Caption: Enzymatic formation of the monoester via an acyl-enzyme intermediate.

Experimental Protocol: Enzymatic Esterification

This protocol is based on general procedures for lipase-catalyzed esterification of dicarboxylic acids. Immobilized Candida antarctica lipase B (Novozym 435) is a commonly used and effective catalyst.

Materials:

-

Dodecanedioic acid

-

Methanol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., toluene or 2-methyl-2-butanol)

-

Molecular sieves (optional, to remove water)

-

Shaking incubator or stirred reactor

Procedure:

-

To a reaction vessel, add dodecanedioic acid and the organic solvent.

-

Add methanol (a slight excess may be used to drive the equilibrium).

-

Add the immobilized lipase to the mixture.

-

If desired, add activated molecular sieves to remove the water produced during the reaction.

-

Incubate the reaction mixture with shaking or stirring at a controlled temperature (typically 40-60 °C).

-

Monitor the reaction progress using TLC or HPLC.

-

Once the desired conversion is achieved, filter off the immobilized enzyme (which can often be reused).

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Product Characterization and Purification

Independent of the synthetic pathway, the identity and purity of the dodecanedioic acid monomethyl ester must be confirmed.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show a characteristic singlet for the methyl ester protons around 3.6 ppm, along with multiplets for the methylene protons of the long alkyl chain. The carboxylic acid proton will appear as a broad singlet at a higher chemical shift.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. Techniques like electrospray ionization (ESI) are well-suited for this analysis.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show a characteristic C=O stretching vibration for the ester at approximately 1740 cm⁻¹ and a broader C=O stretch for the carboxylic acid around 1700 cm⁻¹. A broad O-H stretch for the carboxylic acid will also be present.

Purification

-

Column Chromatography: Silica gel column chromatography is a common method for purifying the monoester from the starting diacid and the diester byproduct. A gradient elution system, for example, with hexane and ethyl acetate, can effectively separate the components.

-

Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step. A suitable solvent system would be one in which the monoester is soluble at high temperatures but sparingly soluble at low temperatures.

Conclusion

The synthesis of dodecanedioic acid monomethyl ester can be achieved through several distinct pathways, each with its own set of advantages and considerations. The choice of method will depend on factors such as the desired scale of the reaction, environmental considerations, and the availability of starting materials and catalysts. The direct catalytic esterification offers an elegant and green approach, while the partial hydrolysis of the diester is a robust and classical method. The enzymatic pathway represents a promising "green" alternative with high selectivity. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently synthesize and characterize this important bifunctional molecule.

physical and chemical properties of 12-Methoxy-12-oxododecanoic acid

An In-depth Technical Guide to 12-Methoxy-12-oxododecanoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It delves into the core physicochemical and chemical properties of this molecule, providing practical insights and methodologies for its application.

Introduction: Understanding the Molecule

This compound, also known by synonyms such as Dodecanedioic acid monomethyl ester and Monomethyl dodecanedioate, is a dicarboxylic acid monoester.[1][2] Its structure features a twelve-carbon aliphatic chain, making it a derivative of dodecanedioic acid. This bifunctional nature, possessing both a carboxylic acid and a methyl ester group, renders it a versatile intermediate in organic synthesis. Its applications are found in the synthesis of polymers like polyamides, as a modifier for saturated polyesters, and in the creation of specialty polyurethanes.[3][]

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₄O₄ | [1][2][3] |

| Molecular Weight | 244.33 g/mol | [1][2] |

| Appearance | White to off-white solid, powder, or crystals | [5] |

| Melting Point | 50.0 to 55.0 °C | [3] |

| Boiling Point | 170 °C at 3 Torr; 355.3°C at 760 mmHg | [3][] |

| Density | 1.012 g/cm³ (Predicted) | [3][] |

| Purity | Typically >97% (GC) | [1][5] |

| Storage Temperature | Room temperature, sealed in dry conditions or refrigerated (0-10°C) | [5][6] |

Chemical Identity and Descriptors

For unambiguous identification and use in computational chemistry, the following identifiers are provided:

-

InChI: InChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15)[1][5]

-

SMILES: COC(=O)CCCCCCCCCCC(=O)O[][6]

Spectroscopic and Analytical Data

Characterization of this compound is typically achieved through standard spectroscopic techniques. While full spectral data requires access to specialized databases, the availability of Nuclear Magnetic Resonance (NMR) data has been noted.[6][7] Techniques such as Gas Chromatography (GC) are also utilized to determine purity.

Synthesis Protocol: A Practical Approach

The synthesis of this compound can be achieved through the partial hydrolysis of dimethyl dodecanedioate. The following protocol is based on established chemical principles.

Objective: To synthesize this compound from dimethyl dodecanedioate.

Materials:

-

Dimethyl dodecanedioate

-

Potassium hydroxide

-

Methanol

-

Diethyl ether

-

Acetonitrile

-

1N Hydrochloric acid

-

Phosphorus pentoxide

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve dimethyl dodecanedioate in a mixed solvent of diethyl ether and acetonitrile.

-

Reagent Addition: While stirring, slowly add a solution of potassium hydroxide dissolved in methanol. It is crucial to maintain the reaction temperature between 0-5°C during this addition, which should take approximately 1 hour.[8]

-

Reaction Progression: Continue stirring the reaction mixture at 0-5°C for 48 hours to ensure the completion of the monohydrolysis.[8]

-

Isolation of the Potassium Salt: Upon completion, a white solid (the potassium salt of the product) will have precipitated. Filter this solid using a sintered funnel and wash it with diethyl ether.[8]

-

Acidification: Dissolve the collected white solid in water and acidify the solution to a pH of 3-4 using 1N hydrochloric acid. This will precipitate the desired this compound.[8]

-

Final Product Collection and Drying: Filter the precipitated white solid, wash it with water, and air-dry it. For complete removal of moisture, dry the product in a desiccator containing phosphorus pentoxide.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a valuable bifunctional molecule with significant potential in polymer chemistry and organic synthesis. A thorough understanding of its physical properties, chemical behavior, and safe handling protocols is essential for its effective and safe utilization in a laboratory or industrial setting. This guide provides a foundational understanding to aid researchers and developers in their work with this compound.

References

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 12-Methoxydodecanoate. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). 12-Methoxy-dodecanoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound(Dodecanedioic Acid Monomethyl Ester) 97% 3903-40-0 | Chempure [chempure.in]

- 3. chembk.com [chembk.com]

- 5. This compound | 3903-40-0 [sigmaaldrich.com]

- 6. 3903-40-0|this compound|BLD Pharm [bldpharm.com]

- 7. spectrabase.com [spectrabase.com]

- 8. DODECANEDIOIC ACID MONOMETHYL ESTER | 3903-40-0 [chemicalbook.com]

The Unsung Workhorse: A Technical Guide to 11-(Methoxycarbonyl)undecanoic Acid

An In-depth Monograph for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Bifunctional Molecules

In the landscape of modern chemistry and material science, molecules possessing dual reactivity, often termed bifunctional molecules, hold a place of paramount importance. Their ability to act as bridges, linking different molecular entities or serving as foundational units for polymerization, makes them indispensable tools in the synthesis of complex architectures. 11-(Methoxycarbonyl)undecanoic acid, a monoester of a long-chain dicarboxylic acid, epitomizes this class of compounds. While it may not boast a singular, celebrated moment of discovery, its history is intrinsically woven into the fabric of polymer chemistry and the relentless pursuit of novel materials with tailored properties. This guide provides a comprehensive technical overview of 11-(methoxycarbonyl)undecanoic acid, from its synthesis and physicochemical properties to its applications, all grounded in the historical context of its parent class of molecules.

Historical Context: The Rise of Long-Chain Dicarboxylic Acids and the Dawn of Polymers

The story of 11-(methoxycarbonyl)undecanoic acid is inseparable from the pioneering work on long-chain dicarboxylic acids that laid the groundwork for the age of polymers. In the early 20th century, chemists like Wallace Carothers at DuPont were exploring the synthesis of long-chain molecules, leading to groundbreaking inventions such as nylon.[1] The fundamental principle was the condensation polymerization of bifunctional monomers, such as dicarboxylic acids and diamines or diols.[2]

Long-chain dicarboxylic acids, with their two terminal carboxyl groups, were key players in this new field of polymer science.[3] The ability to selectively modify one of these carboxyl groups, for instance, by converting it to an ester, created a versatile monomer with differentiated reactivity. This mono-protection strategy is crucial for controlling polymerization and synthesizing more complex and well-defined polymer structures.

While a specific date for the "discovery" of 11-(methoxycarbonyl)undecanoic acid is not prominently documented, its synthesis and utility are a logical progression from the broader research into long-chain dicarboxylic acids. Early methods for achieving selective monoesterification of dicarboxylic acids were a significant area of research. These techniques ranged from partial esterification followed by challenging fractional distillation to more refined methods involving heterogeneous catalysis on supports like alumina or the use of ion-exchange resins.[1][4] The development of reliable methods for producing such monoesters was a critical, albeit often unheralded, step in advancing polymer synthesis.

Synthesis of 11-(Methoxycarbonyl)undecanoic Acid: A Validated Protocol

The preparation of 11-(methoxycarbonyl)undecanoic acid, also known by its synonym methyl hydrogen undecanedioate, is well-documented in the chemical literature. A reliable and detailed procedure is provided in Organic Syntheses, a testament to its importance as a chemical intermediate. The synthesis is a two-step process starting from the parent dicarboxylic acid, undecanedioic acid.

Step 1: Dimethyl Undecanedioate Synthesis

The initial step involves the complete esterification of undecanedioic acid to its corresponding dimethyl ester.

-

Reaction: Undecanedioic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid.

-

Rationale: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.

Step 2: Selective Saponification

The second step is a selective hydrolysis (saponification) of one of the two ester groups of dimethyl undecanedioate.

-

Reaction: The dimethyl ester is treated with a carefully controlled amount of a base, such as barium hydroxide in methanol.

-

Rationale: By using a stoichiometric equivalent of the base to the diester, one ester group is selectively hydrolyzed to the carboxylate salt, which precipitates from the methanolic solution. The other ester group remains intact. Subsequent acidification of the salt yields the desired 11-(methoxycarbonyl)undecanoic acid.

Experimental Protocol: Synthesis of 11-(Methoxycarbonyl)undecanoic Acid

The following is a detailed, step-by-step methodology for the synthesis of 11-(methoxycarbonyl)undecanoic acid.

Part A: Dimethyl Undecanedioate

-

In a round-bottom flask equipped with a reflux condenser, combine 23 g (0.106 mole) of undecanedioic acid, 80 mL of methanol, and 8 mL of concentrated sulfuric acid.

-

Heat the mixture at reflux for 2 hours.

-

After cooling, dilute the reaction mixture with approximately three volumes of water.

-

Extract the aqueous mixture with two 75-mL portions of benzene.

-

Wash the combined benzene extracts successively with 250-mL portions of water, a 5% aqueous sodium carbonate solution, and finally, water.

-

Remove the benzene under reduced pressure to yield the crude dimethyl undecanedioate.

Part B: 11-(Methoxycarbonyl)undecanoic Acid

-

Transfer the crude dimethyl undecanedioate to a 250-mL Erlenmeyer flask containing 127 mL of a 0.915 N solution of barium hydroxide (0.058 mole) in anhydrous methanol.

-

Immediately stopper the flask with a soda-lime tube and swirl to mix the contents. The barium salt of the half-ester will begin to precipitate within a few minutes.

-

Allow the flask to stand at room temperature for at least 17 hours.

-

Collect the precipitated barium salt by suction filtration and wash it with a small amount of methanol.

-

Transfer the moist barium salt to a separatory funnel containing a mixture of 100 mL of 4N hydrochloric acid and 100 mL of ether. Shake the mixture for a few minutes.

-

Separate the aqueous layer and extract it again with another 100-mL portion of ether.

-

Combine the two ether extracts and wash them with three 100-mL portions of water.

-

Remove the ether by distillation.

-

The residue can be distilled under reduced pressure. The pure 11-(methoxycarbonyl)undecanoic acid is collected at 165–168°C at a pressure of 2 mm Hg. The expected yield is in the range of 60-64%, with a melting point of 44–46°C.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 11-(methoxycarbonyl)undecanoic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 11-(methoxycarbonyl)undecanoic acid is essential for its application in research and development.

| Property | Value |

| Chemical Formula | C₁₂H₂₂O₄ |

| Molecular Weight | 230.30 g/mol |

| CAS Number | 3927-60-4 |

| Appearance | White crystalline solid |

| Melting Point | 44–46 °C |

| Boiling Point | 165–168 °C at 2 mmHg |

| Solubility | Soluble in many organic solvents |

Applications in Scientific Research and Drug Development

The unique bifunctional nature of 11-(methoxycarbonyl)undecanoic acid makes it a valuable building block in several areas of scientific research and industrial applications.

-

Polymer Chemistry: As a monomer with one protected and one free carboxylic acid group, it is an ideal candidate for the synthesis of well-defined polyesters and polyamides.[5] It allows for controlled, stepwise polymerization, enabling the creation of polymers with specific architectures and functionalities. For instance, it can be used to introduce a pendant carboxylic acid group at regular intervals along a polymer chain, which can then be used for further modifications or to impart specific properties like hydrophilicity or for cross-linking.

-

Drug Delivery and Biomedical Materials: The long aliphatic chain provides hydrophobicity, while the carboxylic acid and ester groups offer sites for covalent attachment of drugs, targeting ligands, or other biomolecules. This makes it a suitable component for the synthesis of biodegradable polymers for controlled drug release systems, as well as for the creation of biocompatible materials for medical devices.

-

Organic Synthesis: In organic synthesis, 11-(methoxycarbonyl)undecanoic acid serves as a versatile intermediate. The free carboxylic acid can be converted into a variety of functional groups, such as acid chlorides, amides, or other esters, while the methyl ester remains protected. This allows for selective reactions at one end of the long carbon chain.

-

Self-Assembled Monolayers (SAMs): Molecules with a long alkyl chain and a polar head group, such as 11-(methoxycarbonyl)undecanoic acid, can be used to form self-assembled monolayers on various substrates. The carboxylic acid group can anchor the molecule to a surface, while the ester group at the other end can be further functionalized.

Future Perspectives

The demand for advanced materials with precisely controlled properties continues to grow. Bifunctional molecules like 11-(methoxycarbonyl)undecanoic acid are poised to play an increasingly important role in meeting this demand. Future research is likely to focus on:

-

Sustainable Synthesis: Developing more environmentally friendly and efficient methods for the synthesis of long-chain dicarboxylic acid monoesters, potentially through biocatalytic routes.

-

Advanced Polymers: Utilizing 11-(methoxycarbonyl)undecanoic acid in the synthesis of novel block copolymers, dendrimers, and other complex polymer architectures with applications in nanotechnology and advanced materials.

-

Pharmaceutical Applications: Exploring its use as a linker molecule in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

Conclusion

11-(Methoxycarbonyl)undecanoic acid stands as a testament to the enabling power of fundamental organic synthesis. While it may not have a dramatic discovery story, its role as a versatile bifunctional building block is firmly established. For researchers and developers in polymer science, drug delivery, and materials science, a deep understanding of its synthesis, properties, and applications is crucial for driving innovation and creating the next generation of advanced materials and therapeutics.

References

-

Carothers, W. H. (n.d.). Wallace Carothers and the Development of Nylon. American Chemical Society. Retrieved from [Link]

- Durham, L. J., McLeod, D. J., & Cason, J. (1963). Methyl hydrogen hendecanedioate. Organic Syntheses, 43, 63. doi:10.15227/orgsyn.043.0063

- Kuang, Y., Yang, X., Qin, T., Wang, J., Guo, P., & Jiang, C. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances, 15, 37209-37215. doi:10.1039/D5RA04970A

- Ogawa, H., Chihara, T., & Taya, K. (1985). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society, 107(5), 1365–1369. doi:10.1021/ja00291a042

-

Polyamides. (n.d.). Elmhurst College. Retrieved from [Link]

- Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid. (2020). Journal of Industrial and Engineering Chemistry, 89, 349-355.

-

Undecanedioic acid. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Long-chain dicarboxylic acids introduction. (n.d.). Cathay Biotech. Retrieved from [Link]

-

Long-chain dicarboxylic acids from plant oils. (n.d.). Fraunhofer-Gesellschaft. Retrieved from [Link]

-

Undecanedioic acid (UDDA, DC11). (2025, August 11). Corvay Specialty Chemicals GmbH. Retrieved from [Link]

-

The Essential Role of Undecanedioic Acid in Modern Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Undecanedioic acid, monomethyl ester. (n.d.). PubChem. Retrieved from [Link]

-

Preparation of Methyl hydrogen hendecanedioate. (n.d.). LookChem. Retrieved from [Link]

Sources

- 1. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dicarboxylic acids | Cyberlipid [cyberlipid.gerli.com]

- 3. palmarychem.com [palmarychem.com]

- 4. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]

Monomethyl Dodecanedioate: A Technical Guide to its Biological Activity and Therapeutic Potential

Foreword: Unveiling the Bio-Potential of a Dicarboxylic Acid Monoester

To our fellow researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide into the biological landscape of monomethyl dodecanedioate. While its parent compound, dodecanedioic acid (DODA), has garnered attention for its role in metabolic regulation, the monoester derivative remains a largely unexplored entity. This guide is structured to bridge that gap, moving from the established metabolic functions of DODA to the hypothesized biological activities of its monomethyl ester. We will delve into the causality behind experimental choices and provide robust, self-validating protocols to empower your research and development endeavors. Our aim is to not only present what is known but to illuminate the path for future discoveries in the therapeutic application of this intriguing molecule.

Physicochemical Properties of Monomethyl Dodecanedioate

A thorough understanding of a compound's physical and chemical characteristics is fundamental to interpreting its biological activity and designing relevant assays.

| Property | Value | Reference |

| CAS Number | 3903-40-0 | |

| Molecular Formula | C13H24O4 | |

| Molecular Weight | 244.33 g/mol | |

| Appearance | White Solid | |

| Solubility | Slightly soluble in DMSO (heated) and Methanol |

The Biological Landscape of the Parent Compound: Dodecanedioic Acid (DODA)

The known biological activities of dodecanedioic acid (DODA) provide a crucial foundation for predicting and investigating the potential effects of its monomethyl ester. Dicarboxylic acids are endogenously produced in mammals through the ω-oxidation of monocarboxylic acids and the β-oxidation of longer-chain dicarboxylic acids.[1]

Metabolic Reprogramming and Energy Homeostasis

DODA has emerged as a significant player in cellular metabolism, acting as an alternative energy substrate.[1] Studies have shown that DODA can be readily oxidized by cells, yielding acetyl-CoA and succinate, which in turn replenish the Krebs cycle.[1] This anaplerotic function is particularly relevant in conditions of metabolic stress or mitochondrial dysfunction.[1]

Furthermore, DODA has demonstrated beneficial effects on glucose regulation. In individuals with type 2 diabetes, oral administration of DODA improved exercise tolerance and reduced glucose oxidation without stimulating insulin secretion.[1][2] This suggests a potential therapeutic role in managing metabolic disorders by providing an alternative fuel source and enhancing metabolic flexibility.[1][3] In animal models, DODA supplementation has been shown to increase metabolic rate, reduce body fat, and improve glucose tolerance.[1]

A Potential Therapeutic Agent in Metabolic Disease

The metabolic properties of DODA make it a promising candidate for nutritional supplementation in conditions characterized by impaired energy metabolism.[1] Intravenous infusion of DODA in patients with non-insulin-dependent diabetes mellitus has been shown to decrease plasma glucose levels into the normal range without affecting plasma insulin levels.[4] This unique metabolic profile, intermediate between lipids and carbohydrates, allows it to serve as a readily available fuel for tissues when glucose metabolism is impaired.[4]

Recent studies have also highlighted DODA's potential in preventing and reversing metabolic-associated liver disease. In rodent models of diet-induced obesity, DODA supplementation reduced weight gain, liver and visceral fat, and improved glucose tolerance and insulin sensitivity.[5] Histological analysis revealed protection against diet-induced metabolic-associated steatohepatitis (MASH), with reductions in steatosis, hepatocyte ballooning, and fibrosis.[5]

Metabolism of Dodecanedioic Acid

Dodecanedioic acid is metabolized through both mitochondrial and peroxisomal β-oxidation.[6][7] This process breaks down the dicarboxylic acid into shorter-chain dicarboxylic acids and acetyl-CoA.[7] The succinyl-CoA produced during its metabolism can serve as a gluconeogenic substrate.[8] A notable characteristic of DODA is its low urinary excretion, indicating efficient tissue uptake and oxidation.[4][8]

Caption: Metabolic pathways of Dodecanedioic Acid (DODA).

Hypothesized Biological Activity of Monomethyl Dodecanedioate

The introduction of a methyl ester group to one of the carboxylic acid moieties of DODA is expected to alter its physicochemical properties, potentially leading to distinct biological activities. The increased lipophilicity of the monoester could enhance its cellular uptake and tissue distribution compared to the more polar dicarboxylic acid.

Based on this, we can hypothesize the following biological activities for monomethyl dodecanedioate:

-

Enhanced Metabolic Effects: The improved cellular permeability may lead to more potent effects on energy metabolism, glucose regulation, and insulin sensitivity compared to DODA.

-

Prodrug Potential: The methyl ester could be hydrolyzed by intracellular esterases, releasing DODA and methanol. This would make monomethyl dodecanedioate a prodrug of DODA, potentially with improved pharmacokinetic properties.

-

Novel Pharmacological Activities: The monoester form itself may interact with specific cellular targets that are not engaged by the dicarboxylic acid, leading to unique pharmacological effects. This is supported by findings where dicarboxylic fatty acyl monoesters of anti-HIV nucleoside analogs exhibited significantly enhanced anti-HIV activity.

Experimental Protocols for Assessing Biological Activity

To investigate the hypothesized biological activities of monomethyl dodecanedioate, a series of in vitro and in vivo experiments are proposed.

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic potential of monomethyl dodecanedioate in relevant cell lines.

Methodology: MTT Assay

-

Cell Culture: Plate human fibroblasts or other relevant cell lines (e.g., HepG2 for liver toxicity) in 96-well plates at a density of 5,000 cells/well and culture for 24 hours.

-

Treatment: Remove the culture medium and replace it with a medium containing various concentrations of monomethyl dodecanedioate (e.g., 0.05–20 mM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24 hours.

-

MTT Addition: Aspirate the treatment medium and add 100 μL of a 0.5 mg/mL solution of 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT).

-

Incubation: Incubate for 2 hours.

-

Solubilization: Aspirate the MTT solution and add 100 μL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dodecanedioic acid overcomes metabolic inflexibility in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. compoundsolutions.com [compoundsolutions.com]

- 4. The metabolic effect of dodecanedioic acid infusion in non-insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 12-Methoxy-12-oxododecanoic Acid and its Derivatives in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, molecules possessing bifunctional characteristics are indispensable tools. Dicarboxylic acid monoesters, a class of compounds featuring a terminal carboxylic acid and a terminal ester group, represent a versatile scaffold for chemical innovation. These molecules serve as critical building blocks, enabling the precise engineering of therapeutics with enhanced pharmacokinetic profiles and novel mechanisms of action.

This compound, also known as dodecanedioic acid monomethyl ester, is a prominent example of this class.[1] With a 12-carbon aliphatic chain, it provides spatial separation between two distinct functional groups: a reactive carboxylic acid and a more stable methyl ester. This structural arrangement makes it an ideal candidate for applications ranging from polymer synthesis to the construction of complex therapeutic agents like Proteolysis Targeting Chimeras (PROTACs).[2][3] This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of this compound and its derivatives, offering field-proven insights for professionals in pharmaceutical research.

Chemical Structure of this compound

Caption: Structure of this compound.

PART 1: Synthesis and Derivatization Strategies

The primary challenge in synthesizing dicarboxylic acid monoesters is achieving selectivity to prevent the formation of the diester byproduct.[4][5] The symmetric nature of the starting dicarboxylic acid means that both carboxyl groups have similar reactivity, necessitating carefully designed synthetic strategies.

Chemical Synthesis Approaches

Modern organic synthesis offers several effective routes. A recently developed method for long-chain dicarboxylic acids utilizes trifluoroacetic anhydride (TFAA) in the presence of lithium chloride (LiCl).[4]

Causality of the LiCl/TFAA Method: The high monoester selectivity of this method is driven by a shielding effect. The lithium cation (Li+) is believed to coordinate with one of the terminal carboxylic acid groups. This interaction deactivates that specific carboxyl group, directing the TFAA-mediated activation and subsequent esterification to the unprotected, distal carboxyl group. This approach provides excellent yields and is scalable, making it suitable for industrial applications.[4]

Other established methods include acid-catalyzed esterification with a controlled stoichiometry of the alcohol or transesterification from a pre-formed diester, though these often require more rigorous purification.[6][7]

Biocatalytic Synthesis Routes

Enzymatic synthesis presents a green and highly selective alternative. Studies have demonstrated the production of dodecanedioic acid monomethyl ester (DDAME) through the ω-hydroxylation of dodecanoic acid methyl ester (DAME) using engineered microorganisms.[8][9] In these systems, a monooxygenase enzyme, such as AlkBGT, specifically oxidizes the terminal methyl group of the fatty acid ester to a hydroxyl group, which is then further oxidized to a carboxylic acid, yielding the desired monoester. The choice of this pathway is driven by the exquisite specificity of enzymes, which eliminates the formation of diesters and operates under mild, environmentally benign conditions.

Experimental Protocol: Acid-Catalyzed Mono-esterification of Dodecanedioic Acid

This protocol describes a standard laboratory procedure for synthesizing this compound. The key is using a large excess of the diacid relative to the alcohol, which statistically favors mono-esterification, followed by separation.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend dodecanedioic acid (1.0 equivalent) in a suitable solvent like toluene.

-

Addition of Reagents: Add methanol (0.8 equivalents to favor mono-esterification) and a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the monoester and diester products.

-

Workup: After cooling to room temperature, quench the reaction with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate. The unreacted dicarboxylic acid will preferentially remain in the aqueous basic layer as its carboxylate salt, providing a simple method of separation.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to isolate the pure monoester from any diester byproduct.

Caption: Workflow for chemical synthesis of the monoester.

PART 2: Analytical Validation and Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of fatty acid derivatives. Given their structure, gas chromatography is the predominant analytical technique.[10][11]

The Central Role of Gas Chromatography (GC)

GC is ideally suited for analyzing fatty acid methyl esters (FAMEs) due to their volatility.[11] However, the free carboxylic acid in molecules like this compound presents a challenge due to its polarity and high boiling point, which can lead to poor peak shape and long retention times.[12]

The Rationale for Derivatization: To overcome this, the free carboxylic acid is typically converted into a less polar ester (e.g., a methyl or silyl ester) before GC analysis. This derivatization step is critical as it increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical peaks and improved chromatographic resolution.[10][12]

Complementary Analytical Techniques

While GC is a workhorse, a multi-faceted approach ensures comprehensive characterization.

| Technique | Information Provided | Rationale for Use |

| Gas Chromatography (GC) | Purity assessment, quantification, separation of isomers. | Gold standard for volatile compounds like FAMEs.[10][11] |

| Mass Spectrometry (MS) | Molecular weight confirmation, structural elucidation via fragmentation patterns. | Provides definitive identification when coupled with GC (GC-MS). |

| Nuclear Magnetic Resonance (NMR) | Unambiguous structural confirmation (¹H and ¹³C NMR). | Confirms connectivity of atoms and functional groups. |

| Fourier-Transform Infrared (FT-IR) | Identification of functional groups (C=O, O-H, C-O stretches). | Confirms the presence of both ester and carboxylic acid moieties.[13] |

Experimental Protocol: GC Analysis via Base-Catalyzed Derivatization

This protocol details the conversion of the free acid to its methyl ester for GC analysis. Base-catalyzed transesterification is rapid, occurs at room temperature, and avoids the degradation of other labile functional groups.[12]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount of the sample (approx. 1-5 mg) into a 2 mL autosampler vial.

-

Derivatization: Add 100 µL of a base catalyst solution (e.g., 0.5 M sodium hydroxide in methanol). Add 500 µL of hexane to serve as the extraction solvent.

-

Reaction: Cap the vial and vortex vigorously for 30-60 seconds at room temperature. The reaction is typically complete within minutes.[12]

-

Phase Separation: Allow the layers to separate. The newly formed, more nonpolar fatty acid methyl ester will be in the upper hexane layer.

-

GC Injection: Carefully transfer an aliquot of the upper hexane layer to a new autosampler vial for injection into the GC system.

-

GC Conditions:

-

Column: A polar capillary column, such as one with a Carbowax-type (polyethylene glycol) stationary phase, is typically used for FAME analysis.[10]

-

Injector: Split/splitless injector at 250 °C.

-

Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 240 °C) to elute the analytes.

-

Detector: Flame Ionization Detector (FID) at 260 °C.

-

Caption: Workflow for GC analysis via derivatization.

PART 3: Applications in Drug Discovery and Development

The unique bifunctional nature of this compound and its derivatives makes them highly valuable in sophisticated drug design strategies.

Role as PROTAC Linkers

A key application for this compound is as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[2] A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.

The Strategic Choice of Linker: The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for orienting the two ligands optimally to form a stable ternary complex (Target Protein-PROTAC-E3 Ligase). The 12-carbon aliphatic chain of this compound provides significant length and flexibility, allowing the two ends of the PROTAC to engage their respective protein partners effectively. The two distinct functional groups (-COOH and -COOCH₃, where the ester can be hydrolyzed or used as is) provide orthogonal handles for sequential conjugation of the two different protein-binding ligands.

Caption: The PROTAC mechanism facilitated by a bifunctional linker.

Improving Pharmacokinetics via Fatty Acid Conjugation

Beyond PROTACs, the covalent attachment of fatty acids to therapeutic molecules is a well-established strategy to enhance drug performance.[14] This process, known as acylation, leverages the natural transport and binding properties of lipids in the body.

Field-Proven Benefits of Acylation:

| Pharmacokinetic Parameter | Effect of Fatty Acid Conjugation | Mechanistic Rationale |

| Half-Life | Increased | Promotes binding to serum albumin, which acts as a circulating reservoir, protecting the drug from rapid clearance and metabolism.[14] |

| Bioavailability (Oral) | Improved | Increases lipophilicity, which can enhance absorption across the intestinal lumen and promote uptake into the lymphatic system, bypassing first-pass metabolism.[14][15] |

| Cellular Penetration | Enhanced | The lipid tail can facilitate passage across cellular membranes, improving delivery to intracellular targets.[15] |

| Targeting | Potential for Targeting | Can be used to target tissues with high fatty acid uptake or specific lipoprotein receptors.[14] |

Derivatives of this compound, created by forming an amide or ester bond via its free carboxylic acid group, are excellent candidates for this strategy. The C12 chain length is sufficient to impart significant lipophilicity and promote albumin binding without being excessively greasy, which could lead to solubility issues. This makes such derivatives a powerful tool for transforming drugs with poor pharmacokinetic profiles into viable clinical candidates.

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is a strategic platform for molecular engineering in drug discovery. Its value lies in its bifunctional nature, providing a scaffold with defined length, flexibility, and orthogonal reactivity. As therapeutic modalities evolve towards targeted protein degradation and sophisticated prodrug strategies, the demand for well-characterized, versatile linkers and pharmacokinetic modifiers will only increase. The principles and protocols outlined in this guide demonstrate that a thorough understanding of the synthesis, analysis, and strategic application of fatty acid derivatives like this compound is essential for the modern drug development professional aiming to create the next generation of effective medicines.

References

- Yoo, M. et al. (2019). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. Bioresource Technology, 291, 121812.

- Agilent Technologies. (2011). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques.

- Restek Corporation. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).

- SCION Instruments. FAME - Fatty Acid Methyl Ester analysis. SCION Instruments.

- ResearchGate. (2019). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase | Request PDF.

- Sultana, N. et al. (2021).

- Guillén, M. D., & Cabo, N. (1990). GC/FT-IR Analysis of Fatty Acid Methyl Esters. Applied Spectroscopy, 44(8), 1355-1359.

- MedChemExpress. This compound.

- Sigma-Aldrich. Fatty Acid Methyl Ester analysis by Gas Chromatography. Sigma-Aldrich Technical Document.

- Semantic Scholar. Derivatization with fatty acids in peptide and protein drug discovery. Collection of research articles.

- Fattahi, A. et al. (2020). Emerging Insights on Drug Delivery by Fatty Acid Mediated Synthesis of Lipophilic Prodrugs as Novel Nanomedicines.

- Molbase. Dodecanoic acid, 12-hydroxy-, methyl ester | CAS No.71655-36-2 Synthetic Routes.

- Attama, A. A., & Mumuni, M. A. (2014). Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. Journal of Pharmaceutical Sciences, 103(10), 2951-2964.

- Longdom Publishing. Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Journal of Organic & Inorganic Chemistry.

- Mitsubishi Rayon Co Ltd. (2002). Process for preparation of dicarboxylic acid monoesters.

- Li, Y. et al. (2025).

- Liu, L. et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Drug Design, Development and Therapy.

- Buckles, R. E. (1982). Method of preparing monoesters.

- Sarka, A. et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(19), 6299.

- National Center for Biotechnology Information. Methyl 12-hydroxydodecanoate. PubChem Compound Summary for CID 522424.

- Chempure. This compound(Dodecanedioic Acid Monomethyl Ester) 97%. Chempure Product Page.

- ChemicalBook.

- TCI (Shanghai) Development Co., Ltd. This compound. TCI Chemicals Product Page.

- Klähn, M. et al. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. International Journal of Molecular Sciences, 23(15), 8443.

- Sigma-Aldrich. This compound. Sigma-Aldrich Product Page.

Sources

- 1. This compound(Dodecanedioic Acid Monomethyl Ester) 97% 3903-40-0 | Chempure [chempure.in]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. longdom.org [longdom.org]

- 4. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]

- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 7. US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google Patents [patents.google.com]

- 8. Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 11. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]

- 12. perlan.com.pl [perlan.com.pl]

- 13. GC/FT-IR Analysis of Fatty Acid Methyl Esters [opg.optica.org]

- 14. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unlocking New Frontiers: A Technical Guide to the Research Potential of Methyl Hydrogen Dodecanedioate

Abstract

Methyl hydrogen dodecanedioate (MHD), the monomethyl ester of dodecanedioic acid (DC12), represents a versatile and under-explored chemical entity with significant potential across multiple scientific domains. Its unique bifunctional nature—possessing both a reactive carboxylic acid and a stable methyl ester on a long C12 aliphatic backbone—positions it as a strategic building block in advanced materials science and a promising candidate for innovative drug development strategies. This guide eschews a conventional review format, instead adopting a forward-looking perspective to illuminate novel research avenues. We will delve into the causality behind experimental design, presenting detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals to harness the unique attributes of this asymmetrical monomer. By synthesizing existing knowledge with prospective applications, this document serves as a technical roadmap for pioneering new discoveries in biodegradable polymers, targeted drug delivery, and metabolic medicine.

Foundational Chemistry and Strategic Advantage

Methyl hydrogen dodecanedioate is more than a mere derivative of its parent dicarboxylic acid. The strategic placement of a single methyl group breaks the molecule's symmetry, creating distinct chemical functionalities at each end of the C12 chain. This asymmetry is the cornerstone of its research potential.

-

The Carboxylic Acid Terminus: Provides a reactive site for forming amide or ester linkages, enabling covalent attachment to polymers, drug molecules, or surfaces.

-

The Methyl Ester Terminus: Offers a more sterically hindered and less reactive site that can be selectively hydrolyzed under specific conditions. This differential reactivity is key for controlled polymerization and prodrug activation.

-

The C12 Aliphatic Chain: Imparts flexibility, hydrophobicity, and biodegradability, characteristics desirable in both polymer science and pharmacology.

This unique "AB-type" monomer structure allows for self-condensation and the creation of polymers with a defined head-to-tail orientation, a significant departure from the random copolymers formed from AA and BB monomers.[1]

Physicochemical Properties

A comprehensive understanding of MHD's properties is essential for designing robust experimental protocols.

| Property | Value | Source |

| Molecular Formula | C13H24O4 | [2] |

| Molar Mass | 244.33 g/mol | [2] |

| Melting Point | 51.5-52 °C | [2] |

| Boiling Point | 170 °C (at 3 Torr) | [2] |

| Density (Predicted) | 1.012 g/cm³ | [2] |

Research Area I: Advanced Biodegradable Polyesters

The global imperative to reduce plastic pollution has catalyzed research into biodegradable polymers.[3] Long-chain aliphatic polyesters are particularly promising as they can mimic the properties of polyethylene.[2][4] MHD is an ideal candidate for creating novel polyesters with precisely controlled properties.

The Rationale for an AB-Type Monomer

Traditional polyesters are synthesized via the polycondensation of a diol (an AA monomer) and a diacid (a BB monomer).[5] This process can lead to materials with random monomer sequencing. In contrast, the self-condensation of an AB-type monomer like MHD, or more practically, its hydroxy-equivalent (12-hydroxydodecanoic acid), ensures a regular, repeating head-to-tail structure. This regularity enhances crystallinity and can lead to superior thermal and mechanical properties.[6][7]

The presence of the long C12 methylene chain imparts flexibility and hydrophobicity, making the resulting polymers suitable for applications in packaging films and coatings where water barrier properties are crucial.[8]

Experimental Workflow: Self-Condensation Polymerization

The direct self-polycondensation of an acid-ester monomer is challenging. A more viable and analogous approach, for which protocols are established, is the self-condensation of a hydroxy-acid, such as 12-hydroxydodecanoic acid. The principles and resulting polymer properties are directly translatable.

Objective: To synthesize high molecular weight poly(12-hydroxydodecanoate).

Methodology: Direct polyesterification via melt polycondensation.[9]

Protocol:

-

Monomer Preparation: Charge a three-neck round-bottom flask, equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, with 12-hydroxydodecanoic acid (1.0 eq).

-

Catalyst Addition: Add a suitable catalyst, such as tin(II) 2-ethylhexanoate (Sn(Oct)₂, 0.1-0.5 mol %). Rationale: Tin-based catalysts are highly effective for esterification and transesterification reactions and are widely used in the synthesis of biodegradable polyesters.[8]

-

Initial Melt Phase (Pre-polymerization): Heat the reaction vessel to 150-160 °C under a slow stream of nitrogen. Continue stirring for 2-4 hours. Water, the byproduct of the initial esterification, will begin to distill off. Rationale: This initial phase creates low molecular weight oligomers. Removing the water byproduct drives the reaction equilibrium towards polymer formation.

-

High Vacuum Phase (Polycondensation): Gradually reduce the pressure to <1 Torr while increasing the temperature to 180-200 °C. Continue the reaction for 6-12 hours. The viscosity of the melt will increase significantly. Rationale: High vacuum is critical for removing the last traces of water and any other small volatile molecules, which is necessary to achieve a high degree of polymerization and thus high molecular weight.

-

Polymer Recovery: Once the desired viscosity is reached, cool the reaction mixture to room temperature under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran) and precipitated in a non-solvent (e.g., cold methanol) for purification.

-

Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization and Expected Properties

The resulting polyester, poly(12-hydroxydodecanoate), should be characterized to determine its molecular weight, thermal properties, and crystallinity.

| Analysis Technique | Parameter Measured | Expected Results & Rationale |

| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI) | Mw > 50,000 g/mol with a PDI of ~2 is achievable, indicating successful polymerization to a high molecular weight polymer suitable for material applications.[9] |

| Differential Scanning Calorimetry (DSC) | Glass Transition Temp. (Tg), Melting Temp. (Tm), Crystallinity (Xc) | Expect a low Tg (approx. -30 to -20 °C) and a Tm around 70-80 °C. The long aliphatic chain allows for high crystallinity, similar to polyethylene.[3] |

| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | High thermal stability with a decomposition temperature above 300 °C is expected, allowing for melt processing.[2] |

| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Chemical Structure Confirmation | The spectra will confirm the formation of the polyester backbone by showing the characteristic chemical shifts for the ester linkage and the disappearance of the carboxylic acid and hydroxyl protons.[10] |

Future Research Directions in Polymer Science